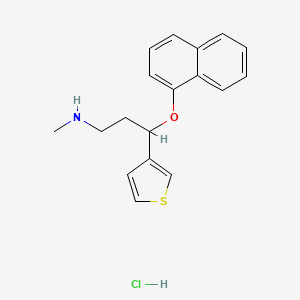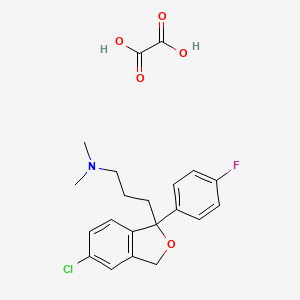
Duloxetine EP Impurity F (Duloxetine 3-Acetyl) HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Duloxetine EP Impurity F, also known as Duloxetine 3-Acetyl Hydrochloride, is a chemical compound used primarily in the pharmaceutical industry. It is an impurity standard of Duloxetine, a medication widely used to treat major depressive disorder, generalized anxiety disorder, and certain types of chronic pain conditions. Duloxetine EP Impurity F is crucial for the analytical method development, method validation, and quality control during the commercial production of Duloxetine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Duloxetine EP Impurity F involves several steps, starting from the basic chemical structure of Duloxetine. The process typically includes the acetylation of Duloxetine to introduce the acetyl group at the desired position. The reaction conditions often involve the use of acetic anhydride or acetyl chloride as the acetylating agents, in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of Duloxetine EP Impurity F follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any unreacted starting materials or by-products.
化学反応の分析
Types of Reactions
Duloxetine EP Impurity F undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetyl group in Duloxetine EP Impurity F can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Acetyl chloride or acetic anhydride in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Duloxetine EP Impurity F has several scientific research applications, including:
Pharmaceutical Research: Used as a reference standard for the identification and quantification of impurities in Duloxetine formulations.
Analytical Chemistry: Employed in the development and validation of analytical methods for quality control.
Biological Studies: Investigated for its potential biological activities and interactions with biological molecules.
Industrial Applications: Utilized in the production and quality assurance of Duloxetine and related pharmaceutical products.
作用機序
The mechanism of action of Duloxetine EP Impurity F is closely related to that of Duloxetine. Duloxetine is a serotonin-norepinephrine reuptake inhibitor, which means it increases the levels of serotonin and norepinephrine in the brain by inhibiting their reuptake into neurons. This action helps regulate mood and alleviate pain signals. The impurity itself may not have significant pharmacological effects but is essential for ensuring the purity and efficacy of the final pharmaceutical product.
類似化合物との比較
Similar Compounds
Duloxetine EP Impurity A: Another impurity standard of Duloxetine with a different chemical structure.
Duloxetine EP Impurity B: A related compound used for similar analytical purposes.
Duloxetine EP Impurity C: Another impurity standard with distinct chemical properties.
Uniqueness
Duloxetine EP Impurity F is unique due to its specific acetylation at the 3-position, which distinguishes it from other impurities. This specific modification is crucial for the accurate identification and quantification of impurities in Duloxetine formulations, ensuring the safety and efficacy of the pharmaceutical product.
特性
CAS番号 |
1104890-90-5 |
|---|---|
分子式 |
C18H20ClNOS |
分子量 |
333.9 g/mol |
IUPAC名 |
(3S)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-3-ylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C18H19NOS.ClH/c1-19-11-9-17(15-10-12-21-13-15)20-18-8-4-6-14-5-2-3-7-16(14)18;/h2-8,10,12-13,17,19H,9,11H2,1H3;1H/t17-;/m0./s1 |
InChIキー |
OXTVVINBECSMHI-LMOVPXPDSA-N |
SMILES |
CNCCC(C1=CSC=C1)OC2=CC=CC3=CC=CC=C32.Cl |
異性体SMILES |
CNCC[C@@H](C1=CSC=C1)OC2=CC=CC3=CC=CC=C32.Cl |
正規SMILES |
CNCCC(C1=CSC=C1)OC2=CC=CC3=CC=CC=C32.Cl |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine Hydrochloride |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-Ethylpiperazin-1-yl)-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B602180.png)








![5-[3-(Dimethylamino)propylidene]-5H-dibenzo[a,d]cyclohepten-3-ol](/img/structure/B602197.png)
![[(3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propyl]azanium](/img/structure/B602198.png)
